molecular formula C17H11ClN4O B11995725 3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11995725
M. Wt: 322.7 g/mol
InChI Key: NVTWCKTZPAUWHI-AWQFTUOYSA-N
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Description

3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: is a heterocyclic compound with an indole-based skeleton. Indole derivatives have garnered significant interest due to their diverse biological activities. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the condensation of 4-chlorobenzaldehyde with 3-amino-2-cyanopyridine under appropriate conditions.
  • The reaction proceeds via the formation of an imine intermediate, followed by cyclization to yield the target compound.
Industrial Production::
  • While there isn’t a specific industrial-scale production method for this compound, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the functional groups, affecting its biological properties.

    Substitution: Substitution reactions at different positions on the indole ring can yield diverse derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products::
  • Depending on the reaction conditions, products may include substituted indole derivatives, such as halogenated or alkylated forms.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for designing novel molecules.

    Biology: It may exhibit biological activities, including antiviral, anti-inflammatory, and antioxidant effects.

    Medicine: Research explores its potential as a drug candidate or lead compound.

    Industry: Applications in materials science or catalysis are areas of interest.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other indole derivatives.

    Similar Compounds: Explore related compounds, such as indole-3-acetic acid and other pyrimidoindoles.

Properties

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

3-[(E)-(4-chlorophenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H11ClN4O/c18-12-7-5-11(6-8-12)9-20-22-10-19-15-13-3-1-2-4-14(13)21-16(15)17(22)23/h1-10,21H/b20-9+

InChI Key

NVTWCKTZPAUWHI-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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